Cas no 156743-56-5 (2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL-)

2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL- Chemical and Physical Properties
Names and Identifiers
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- 2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL-
- 5-Methyl-3,4,5,6-tetrahydro-[2,3]bipyridinyl
- CS-0447308
- 156743-56-5
- 5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
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- Inchi: InChI=1S/C11H14N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8H,2-5H2,1H3
- InChI Key: FFUTTYCPDHUIRS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 174.115698455Da
- Monoisotopic Mass: 174.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 25.3Ų
2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506687-1g |
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine |
156743-56-5 | 97% | 1g |
$1190 | 2022-06-12 |
2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL- Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
Additional information on 2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL-
2,3'-BIPYRIDINE, 3,4,5,6-TETRAHYDRO-5'-METHYL-: A Comprehensive Overview
2,3'-Bipyridine, 3,4,5,6-tetrahydro-5'-methyl- (CAS No. 156743-56-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of bipyridines, which are well-known for their unique structural properties and wide-ranging applications. The bipyridine framework consists of two pyridine rings connected by a single bond at the 2 and 3' positions. The tetrahydro derivative with a methyl group at the 5' position introduces additional complexity to the molecule, enhancing its reactivity and versatility in various chemical reactions.
The synthesis of 2,3'-bipyridine derivatives has been extensively studied due to their potential in catalysis and coordination chemistry. Recent advancements in asymmetric catalysis have highlighted the role of such compounds as ligands in transition metal complexes. For instance, researchers have demonstrated that tetrahydrobipyridine derivatives can act as effective chiral ligands in enantioselective hydrogenation reactions. These findings underscore the importance of understanding the stereochemical properties of such compounds and their impact on catalytic performance.
In terms of applications, 2,3'-bipyridine derivatives have found utility in the development of novel materials for energy storage and conversion. For example, studies have shown that these compounds can serve as precursors for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are promising candidates for gas storage and catalysis. The incorporation of a methyl group in the tetrahydro derivative enhances the stability and electronic properties of these frameworks, making them more suitable for practical applications.
From a structural perspective, 2,3'-bipyridine derivatives exhibit a high degree of flexibility due to the presence of saturated bonds in the tetrahydro ring system. This flexibility allows for diverse conformations, which can be exploited in designing molecules with specific electronic or steric properties. Recent computational studies have provided insights into the conformational preferences of these compounds under different conditions, paving the way for their use in dynamic covalent chemistry.
The study of 2,3'-bipyridine derivatives has also extended into biological systems. Researchers have explored their potential as inhibitors of enzymes involved in various metabolic pathways. The methyl-substituted tetrahydro derivative has shown promising activity against certain kinases, suggesting its potential as a lead compound for drug development. These findings highlight the importance of further investigations into the bioavailability and toxicity profiles of such compounds.
In conclusion, 2,3'-bipyridine derivatives, particularly those with tetrahydro and methyl substituents like CAS No. 156743-56-5 (2,3'-bipyridine derivative), represent a valuable class of compounds with diverse applications across multiple disciplines. Their structural versatility and reactivity make them ideal candidates for further exploration in areas ranging from catalysis to materials science and drug discovery.
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